molecular formula C10H12ClNO3 B12335544 Ethyl 2-amino-5-chloro-3-methoxybenzoate

Ethyl 2-amino-5-chloro-3-methoxybenzoate

Cat. No.: B12335544
M. Wt: 229.66 g/mol
InChI Key: GHHMGDBOSHYGAZ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-chloro-3-methoxybenzoate is a substituted benzoate ester characterized by three functional groups: an amino (-NH₂) at position 2, a chloro (-Cl) at position 5, and a methoxy (-OCH₃) at position 3 of the benzene ring. Its ethyl ester group (-COOCH₂CH₃) distinguishes it from related methyl or aryl esters. Key properties include:

  • Molecular formula: C₁₀H₁₂ClNO₃
  • Molecular weight: 229.66 g/mol (calculated).
  • Spectral identification: NMR and MS data for its methyl analog (mthis compound) indicate characteristic aromatic proton shifts and fragmentation patterns, which can be extrapolated to the ethyl variant .

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

ethyl 2-amino-5-chloro-3-methoxybenzoate

InChI

InChI=1S/C10H12ClNO3/c1-3-15-10(13)7-4-6(11)5-8(14-2)9(7)12/h4-5H,3,12H2,1-2H3

InChI Key

GHHMGDBOSHYGAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Cl)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-5-chloro-3-methoxybenzoate can be synthesized through various synthetic routes. One common method involves the reaction of 2-amino-5-chloro-3-methoxybenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the ethyl ester derivative .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-chloro-3-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-5-chloro-3-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds and pharmaceuticals.

    Medicine: Research into its potential therapeutic properties, including anti-inflammatory and antimicrobial activities, is ongoing.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-chloro-3-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Methyl 2-amino-5-chloro-3-methoxybenzoate

Molecular formula: C₉H₁₀ClNO₃ Molecular weight: 215.64 g/mol Key differences:

  • Synthesis: Prepared via diazotization and bromination using CuBr₂ and t-BuONO, followed by hydrolysis . The ethyl analog would require analogous steps with ethanol.
  • Reactivity : The methyl group may limit lipophilicity, affecting bioavailability in drug design compared to the ethyl variant.

Ethyl 2-methoxybenzoate

Molecular formula : C₁₀H₁₂O₃
Molecular weight : 180.20 g/mol
Key differences :

  • Lacks amino and chloro substituents, resulting in lower polarity and reactivity.
  • Applications : Widely used as a flavoring agent or fragrance component due to its simpler structure and stability .
  • Physical properties: Higher solubility in ethanol (≥50 mg/mL) compared to the amino/chloro-substituted analogs, which likely exhibit lower solubility due to hydrogen bonding from the -NH₂ group.

Ethyl 5-amino-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxylate

Molecular formula : C₁₃H₁₆N₄O₃
Molecular weight : 292.30 g/mol
Key differences :

  • Contains a pyrazole ring fused with a pyrimidinone system, enabling π-π stacking interactions absent in benzoate esters.
  • The amino group is part of a heterocyclic scaffold, offering distinct electronic properties for metal coordination or enzyme targeting.

Comparative Data Table

Property This compound Mthis compound Ethyl 2-methoxybenzoate
Molecular formula C₁₀H₁₂ClNO₃ C₉H₁₀ClNO₃ C₁₀H₁₂O₃
Molecular weight (g/mol) 229.66 215.64 180.20
Substituents 2-NH₂, 5-Cl, 3-OCH₃ 2-NH₂, 5-Cl, 3-OCH₃ 2-OCH₃
Solubility in ethanol Moderate (inferred) Moderate High (≥50 mg/mL)
Primary applications Pharmaceutical intermediate Research synthesis Flavoring agent

Research Findings and Functional Implications

  • Electronic effects: The amino group in this compound acts as an electron donor, while the chloro group withdraws electrons, creating a polarized aromatic system. This contrasts with Ethyl 2-methoxybenzoate, where the methoxy group solely donates electrons .
  • Synthetic utility: The amino group enables further derivatization (e.g., acylation or diazo coupling), making it valuable for constructing heterocycles like oxazoloquinolines (as seen in related PPA-mediated cyclizations ).
  • Thermal stability : The ethyl ester’s longer alkyl chain may improve thermal stability compared to methyl analogs, though this requires experimental validation.

Biological Activity

Ethyl 2-amino-5-chloro-3-methoxybenzoate (EACMB) is an organic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by an ethyl ester group, an amino group, a chlorine atom, and a methoxy group, contributes to its reactivity and interaction with biological systems.

Chemical Structure and Properties

EACMB has the molecular formula C10H12ClNO3. The presence of the amino group allows for hydrogen bonding, while the methoxy and chloro groups enhance lipophilicity and membrane permeability, making it a candidate for drug development targeting specific enzymes or receptors.

The biological activity of EACMB is primarily attributed to its interaction with various molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
  • Hydrophobic Interactions : The chloro and methoxy groups may participate in hydrophobic interactions, enhancing binding affinity to target proteins.

Biological Activities

EACMB has been investigated for several biological activities:

  • Antimicrobial Activity : Research indicates that EACMB exhibits antimicrobial properties against various pathogens. Its effectiveness is often assessed through minimum inhibitory concentration (MIC) assays.
  • Anti-inflammatory Properties : Studies suggest that EACMB may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Enzyme Inhibition : EACMB has shown potential as an enzyme inhibitor, particularly in biochemical assays targeting specific metabolic pathways.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of EACMB against Escherichia coli and Klebsiella pneumoniae. The results demonstrated significant inhibition at MIC values ranging from 16 μg/mL to 0.25 μg/mL when combined with other antibiotics like meropenem .
    StrainSpeciesMIC (μg/mL)Combination with EACMB (μg/mL)
    S117E. coli>6416
    B64K. pneumoniae>640.25
  • Enzyme Interaction Studies :
    • In vitro studies have shown that EACMB interacts with specific enzymes involved in metabolic pathways, leading to inhibition of their activity. This suggests potential applications in drug design targeting these enzymes.

Synthetic Routes

EACMB can be synthesized through various methods, including:

  • Esterification : The reaction of the corresponding acid with ethanol under acidic conditions.
  • Substitution Reactions : The chloro group can be substituted with other nucleophiles, enhancing the compound's versatility in organic synthesis.

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